Tert-butyl 8-aminooctanoate

Übersicht

Beschreibung

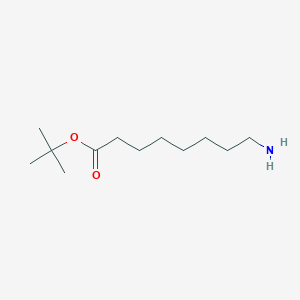

Tert-butyl 8-aminooctanoate is an organic compound with the molecular formula C12H25NO2. It is a derivative of octanoic acid, where the carboxyl group is esterified with a tert-butyl group and the terminal carbon is substituted with an amino group. This compound is used in various chemical and biological applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-aminooctanoate typically involves the esterification of 8-aminooctanoic acid with tert-butyl alcohol. One common method includes the following steps:

- Dissolve 8-aminooctanoic acid in a suitable solvent such as dichloromethane.

- Add tert-butyl alcohol and a catalytic amount of an acid catalyst like hydrochloric acid or sulfuric acid.

- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Purify the product by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 8-aminooctanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

- Oxidation products include nitro or nitroso derivatives.

- Reduction products include alcohol derivatives.

- Substitution products vary depending on the substituent introduced .

Wissenschaftliche Forschungsanwendungen

Chemistry

Tert-butyl 8-aminooctanoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations:

- Esterification : It can be utilized to create other esters by reacting with different alcohols.

- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions, leading to diverse derivatives with various functional groups.

- Oxidation and Reduction : The compound can undergo oxidation to form nitro or nitroso derivatives and can be reduced to yield alcohols.

Biology

In biological contexts, this compound is investigated for its potential role in modifying biological molecules and pathways. Its structure allows it to interact with various biomolecules, influencing their function through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins or nucleic acids.

- Cellular Pathway Modulation : Upon hydrolysis, it releases aminooctanoic acid, which may affect cellular signaling pathways.

Medicine

Research into the therapeutic properties of this compound is ongoing. It has been studied for:

- Drug Development : As a precursor for synthesizing bioactive compounds and peptidomimetics that could lead to new therapeutic agents.

- Anti-inflammatory and Anti-cancer Properties : Preliminary studies suggest it may inhibit cancer cell growth and induce apoptosis in vitro.

Industry

The compound finds utility in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Peptide Synthesis : It is used as a building block in the synthesis of peptides due to its high yield efficiency.

- Bioorganic Chemistry : Its versatility allows for exploration in enzyme research and other biochemical applications .

Case Study 1: Peptidomimetic Synthesis

A recent study highlighted the use of this compound as a key building block in synthesizing peptidomimetics. Researchers successfully incorporated this compound into peptide chains, demonstrating its effectiveness in enhancing bioactivity while maintaining stability against enzymatic degradation.

Case Study 2: Cancer Cell Inhibition

In vitro studies have shown that this compound exhibits significant inhibitory effects on various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, suggesting potential applications in cancer therapeutics.

Wirkmechanismus

The mechanism by which tert-butyl 8-aminooctanoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active aminooctanoic acid, which can further interact with cellular pathways .

Vergleich Mit ähnlichen Verbindungen

8-Aminooctanoic acid: The parent compound without the tert-butyl ester group.

Tert-butyl 8-nitrooctanoate: A derivative with a nitro group instead of an amino group.

Tert-butyl 8-hydroxyoctanoate: A derivative with a hydroxyl group instead of an amino group.

Uniqueness: Tert-butyl 8-aminooctanoate is unique due to the presence of both the tert-butyl ester and amino functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Biologische Aktivität

Tert-butyl 8-aminooctanoate, with the molecular formula and a molecular weight of 215.33 g/mol, is a compound that has garnered interest in various biological contexts, particularly in drug delivery and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential applications in biochemistry and medicine.

- Molecular Formula : C12H25NO2

- Molecular Weight : 215.33 g/mol

- Purity : Typically ranges from 95% to 98% .

Pharmacological Significance

This compound is often utilized as a building block in the synthesis of various bioactive compounds. Its structure allows for the modification of pharmacokinetic properties, enhancing the bioavailability and efficacy of drugs.

1. Drug Delivery Systems

One notable application of this compound is in the development of lipid nanoparticles for mRNA delivery. The compound serves as an effective lipid component that facilitates the encapsulation and transport of mRNA molecules into cells, which is crucial for gene therapy applications .

2. Antitumor Activity

Research indicates that derivatives of this compound can act as spacers or linkers in bioconjugate chemistry, particularly in the synthesis of antitumor vaccines. For instance, it has been employed in the synthesis of tetanus-toxin conjugates linked to MUC1 glycopeptide antigens, showing promise as an immunotherapeutic agent against tumors .

Metabolic Pathways

Understanding the metabolism of tert-butyl groups is essential for predicting the behavior of compounds containing them. The metabolism often involves cytochrome P450 enzymes, which can lead to various metabolites with distinct biological activities.

Metabolic Studies

In studies involving similar compounds, such as those containing tert-butyl groups, it has been observed that these groups can undergo hydroxylation and oxidation processes mediated by cytochrome P450 enzymes (CYPs). For example, in antiviral drugs like nelfinavir and ombitasvir, the presence of a tert-butyl group enhances potency but also increases metabolic liability .

1. Antiviral Applications

A study on nelfinavir highlighted that its active metabolite formed through CYP-mediated oxidation at the tert-butyl position retains significant antiviral activity. This suggests that modifications at this site could be strategically utilized to enhance therapeutic efficacy while managing metabolic stability .

2. Cancer Immunotherapy

In another case study involving the synthesis of MUC1 glycopeptide conjugates using this compound, researchers demonstrated its effectiveness in eliciting immune responses against cancer cells. The conjugation strategy improved the stability and immunogenicity of the vaccine candidates .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl 8-aminooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXSJIQNNZPSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552386 | |

| Record name | tert-Butyl 8-aminooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102522-32-7 | |

| Record name | tert-Butyl 8-aminooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 8-aminooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.